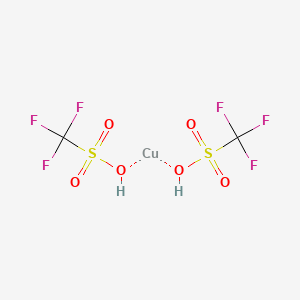
Bis(((trifluoromethyl)sulfonyl)oxy)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(((trifluoromethyl)sulfonyl)oxy)copper is a chemical compound with the molecular formula CCuF3O3S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethylsulfonyl groups attached to a copper center, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(((trifluoromethyl)sulfonyl)oxy)copper typically involves the reaction of copper salts with trifluoromethanesulfonic acid or its derivatives. One common method is the reaction of copper(II) oxide with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(((trifluoromethyl)sulfonyl)oxy)copper undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) trifluoromethanesulfonate, while reduction reactions may produce copper(I) derivatives.
Scientific Research Applications
Bis(((trifluoromethyl)sulfonyl)oxy)copper has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis(((trifluoromethyl)sulfonyl)oxy)copper involves its ability to interact with various molecular targets and pathways. The trifluoromethylsulfonyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The copper center plays a crucial role in mediating these reactions, often acting as a catalyst or an active site for substrate binding.
Comparison with Similar Compounds
Similar Compounds
Copper(II) trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
Copper(I) trifluoromethanesulfonate: Another related compound with distinct properties.
Copper(II) sulfate: A common copper compound with different chemical behavior.
Uniqueness
Bis(((trifluoromethyl)sulfonyl)oxy)copper is unique due to the presence of trifluoromethylsulfonyl groups, which impart high stability and reactivity. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C2H2CuF6O6S2 |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
copper;trifluoromethanesulfonic acid |
InChI |
InChI=1S/2CHF3O3S.Cu/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |
InChI Key |
HWUPLUNLNUHIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















